2-[[4-[(2-Chloro-4-fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethanol;hydrochloride
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Overview
Description
2-[[4-[(2-Chloro-4-fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethanol;hydrochloride is a complex organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique chemical structure, which includes a chloro-fluorophenyl group, making it a valuable intermediate in the synthesis of various pharmaceuticals and other chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-[(2-Chloro-4-fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethanol;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-chloro-4-fluorophenol with methoxybenzylamine under controlled conditions to form the intermediate compound. This intermediate is then further reacted with ethanolamine to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[[4-[(2-Chloro-4-fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[[4-[(2-Chloro-4-fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethanol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Employed in the study of enzyme interactions and receptor binding due to its unique structure.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases, including cancer and neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a precursor for advanced materials.
Mechanism of Action
The mechanism of action of 2-[[4-[(2-Chloro-4-fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro-fluorophenyl group allows for strong binding affinity to these targets, leading to modulation of their activity. This compound can inhibit or activate certain pathways, depending on the context, making it a versatile tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluorophenol
- 2-Chloro-4-fluorotoluene
- 2-Chloro-4-fluoroacetophenone
- 2-Chloro-4-fluorophenylboronic acid
Uniqueness
Compared to similar compounds, 2-[[4-[(2-Chloro-4-fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethanol;hydrochloride stands out due to its dual functional groups (chloro and fluoro) and its methoxy substitution, which confer unique chemical properties and reactivity. These features make it particularly valuable in the synthesis of complex molecules and in applications requiring specific binding interactions .
Properties
IUPAC Name |
2-[[4-[(2-chloro-4-fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFNO3.ClH/c1-22-17-8-12(10-20-6-7-21)2-5-16(17)23-11-13-3-4-14(19)9-15(13)18;/h2-5,8-9,20-21H,6-7,10-11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWJGEOMLMTVDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCCO)OCC2=C(C=C(C=C2)F)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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